

known biological activities of 1,4-Dicaffeoylquinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,4-Dicaffeoylquinic acid

Cat. No.: B190988

Get Quote

An In-depth Technical Guide on the Biological Activities of 1,4-Dicaffeoylquinic Acid

#### Introduction

**1,4-Dicaffeoylquinic acid** (1,4-DCQA) is a polyphenolic compound belonging to the family of dicaffeoylquinic acids (DCQAs). These compounds are esters formed from quinic acid and two caffeic acid units and are found in a variety of plants, including Xanthii fructus, Artemisia annua, and llex kudingcha.[1][2][3] As a member of this class, 1,4-DCQA exhibits a wide spectrum of biological activities, making it a compound of significant interest for researchers in pharmacology and drug development. Extensive preclinical data have highlighted its antioxidative, anti-inflammatory, antiviral, neuroprotective, and cardiovascular protective effects.[4][5] This technical guide provides a comprehensive overview of the known biological activities of 1,4-DCQA and its isomers, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

# **Anti-inflammatory Activity**

Dicaffeoylquinic acids are potent anti-inflammatory agents. They exert their effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

#### **Mechanism of Action**

Studies on RAW264.7 macrophage cells have shown that DCQAs, including the 1,4-isomer, can suppress inflammatory responses induced by lipopolysaccharide (LPS).[6] The primary







mechanism involves the inhibition of the Nuclear Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7] Pretreatment with DCQAs prevents the phosphorylation of I $\kappa$ B $\alpha$ , an inhibitor of NF- $\kappa$ B, thereby blocking NF- $\kappa$ B's translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[6] Simultaneously, DCQAs inhibit the phosphorylation of key MAPK proteins, including ERK, JNK, and p38.[6] This dual inhibition leads to a significant reduction in the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- $\alpha$ ), interleukin-1beta (IL-1 $\beta$ ), and interleukin-6 (IL-6).[6][8] Consequently, the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is also downregulated.[6][8]

**Quantitative Data: Anti-inflammatory Effects** 



| Compound  | Assay/Model                                                                          | Concentration/<br>Dose      | Observed<br>Effect                        | Reference |
|-----------|--------------------------------------------------------------------------------------|-----------------------------|-------------------------------------------|-----------|
| 1,4-DCQA  | LPS-stimulated<br>TNF-α<br>production                                                | -                           | Inhibits<br>production                    | [3]       |
| 4,5-diCQA | LPS-induced IL-6<br>expression<br>(RAW264.7<br>cells)                                | 4 μΜ                        | ~20% inhibition                           | [8]       |
| 4,5-diCQA | LPS-induced<br>TNF-α<br>expression<br>(RAW264.7<br>cells)                            | 4 μΜ                        | ~40% inhibition                           | [8]       |
| 4,5-diCQA | Carrageenan-<br>induced paw<br>edema (rat<br>model)                                  | 5, 10, 20 mg/kg<br>(oral)   | Dose-dependent<br>suppression of<br>edema | [8]       |
| DiCQAs    | LPS-induced<br>NO, PGE2, TNF-<br>α, IL-1β, IL-6<br>production<br>(RAW264.7<br>cells) | Concentration-<br>dependent | Suppression of production                 | [6]       |

# Experimental Protocol: LPS-Induced Inflammation in RAW264.7 Macrophages

- Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin at 37°C in a humidified 5% CO2 atmosphere.
- Treatment: Cells are seeded in plates and allowed to adhere. They are then pretreated with various concentrations of 1,4-DCQA for a specified period (e.g., 1-2 hours).



- Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 μg/mL) to the cell culture medium and incubating for a further 24 hours.
- Measurement of Inflammatory Mediators:
  - Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
  - Cytokines (TNF-α, IL-1β, IL-6) and PGE2: Levels of these mediators in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
- Western Blot Analysis:
  - Cells are lysed to extract total proteins.
  - Protein concentrations are determined using a Bradford assay.
  - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
  - The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of IκBα, ERK, JNK, and p38, as well as iNOS and COX-2.
  - After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

## **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: Inhibition of NF-kB and MAPK pathways by 1,4-DCQA.

## **Antiviral Activity**

1,4-DCQA has demonstrated notable antiviral properties, particularly against the Human Immunodeficiency Virus type 1 (HIV-1).[9]



#### **Mechanism of Action**

The primary antiviral mechanism of 1,4-DCQA against HIV-1 is the inhibition of the viral integrase enzyme.[9][10] HIV-1 integrase is crucial for the replication of the virus as it catalyzes the insertion of the viral DNA into the host cell's genome. By acting as a potent and selective inhibitor of this enzyme, 1,4-DCQA effectively halts the viral replication cycle in cell cultures at non-toxic concentrations.[9][10] Other DCQA isomers have also shown activity against a range of viruses, including Enterovirus A-71 (EV-A71) and influenza A virus, often by interfering with viral entry into host cells.[11][12] For instance, 3,4-DCQA disrupts the interaction between EV-A71 and its heparan sulfate receptor.[12]

**Ouantitative Data: Antiviral Effects** 

| Compound  | Virus                             | Assay/Mod<br>el                 | EC50 / IC50                            | CC50      | Reference |
|-----------|-----------------------------------|---------------------------------|----------------------------------------|-----------|-----------|
| 1,4-DCQA  | HIV-1                             | MT-2 cell<br>culture            | Potent inhibitor (value not specified) | Non-toxic | [9][10]   |
| 3,4-DCQA  | EV-A71<br>(TW/2231/19<br>98)      | Anti-CPE<br>Assay (RD<br>cells) | 36.38 ± 2.05<br>μΜ                     | >400 μM   | [12]      |
| 4,5-diCQA | HIV-1<br>Reverse<br>Transcriptase | Enzyme<br>Inhibition<br>Assay   | 0.240 mmol/L<br>(IC50)                 | -         | [13]      |
| 3,4-diCQA | Influenza A<br>Virus (in vivo)    | Mouse model                     | 50 mg/kg<br>(oral admin.)              | -         | [11]      |

## **Experimental Protocol: HIV-1 Replication Assay**

- Cell Line: MT-2 cells, a human T-cell line highly susceptible to HIV-1 infection, are typically used.
- Infection: Cells are infected with a known titer of HIV-1.



- Treatment: Immediately following infection, the cells are treated with various concentrations of 1,4-DCQA. A control group receives no treatment.
- Incubation: The treated and control cells are incubated for a period that allows for several rounds of viral replication (e.g., 3-5 days).
- Quantification of Viral Replication: The extent of HIV-1 replication is measured by quantifying a viral protein, typically the p24 antigen, in the cell culture supernatant using an ELISA.
- Toxicity Assay: A parallel experiment is conducted on uninfected cells using a viability assay
   (e.g., MTT assay) to determine the 50% cytotoxic concentration (CC50) of the compound.
- Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition of p24 production against the concentration of 1,4-DCQA.

## **Antioxidant Activity**

Like many polyphenols, DCQAs are powerful antioxidants. They can neutralize free radicals and protect cells from oxidative damage.[4][5]

#### **Mechanism of Action**

The antioxidant properties of DCQAs stem from their chemical structure, specifically the presence of catechol groups (two adjacent hydroxyl groups on a phenyl ring) which can donate hydrogen atoms to scavenge free radicals.[14] In addition to direct radical scavenging, DCQAs can exert indirect antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[4][7] Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and detoxifying enzymes, enhancing the cell's endogenous defense against oxidative stress.[15]

## **Quantitative Data: Antioxidant Effects**



| Compound               | Assay                            | IC50 / EC50                  | Reference |
|------------------------|----------------------------------|------------------------------|-----------|
| 3,4-diCQA              | Ferric Reducing Activity         | 2.18 μg/ml (EC50)            | [16]      |
| 3,4-diCQA              | β-carotene Bleaching<br>Activity | 23.85 μg/ml (EC50)           | [16]      |
| 3,4-diCQA              | DPPH Scavenging Activity         | 68.91 μg/ml (EC50)           | [16]      |
| 3,4-diCQA methyl ester | DPPH Scavenging Activity         | 7.78 ± 0.24 μg/mL<br>(IC50)  | [17]      |
| 4,5-diCQA              | DPPH Scavenging Activity         | 14.94 ± 0.60 μg/mL<br>(IC50) | [17]      |

## **Experimental Protocol: DPPH Radical Scavenging Assay**

- Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
- Reaction Mixture: Various concentrations of the test compound (e.g., 1,4-DCQA) are added to the DPPH solution. A control containing only methanol and DPPH is also prepared.
- Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs\_control - Abs\_sample) / Abs\_control] \* 100.
- IC50 Determination: The IC50 value, the concentration of the compound that scavenges
   50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentrations.

## **Enzyme and Transporter Inhibition**



1,4-DCQA and its isomers have been shown to inhibit various enzymes and cellular transporters, which contributes to their diverse pharmacological effects.

## **Activity Profile**

- Human Organic Anion Transporters (hOATs): 1,4-DCQA (referred to as cynarin in the study)
  competitively inhibits hOAT1, a transporter involved in the elimination of drugs and
  endogenous metabolites.[9] This suggests a potential for food-drug interactions.
- α-Glucosidase and α-Amylase: Certain DCQA isomers are inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. This activity suggests a potential role in managing postprandial hyperglycemia in diabetes.[16][17]
- Aldose Reductase: DCQAs markedly inhibit aldose reductase, an enzyme implicated in the development of diabetic complications.[17]
- Tyrosinase: Isomers like 4,5-DCQA can inhibit tyrosinase, the key enzyme in melanin synthesis, suggesting potential applications in cosmetics for skin depigmentation.[18]

Quantitative Data: Enzyme and Transporter Inhibition



| Compound                  | Target                              | IC50                               | Inhibition<br>Manner | Reference |
|---------------------------|-------------------------------------|------------------------------------|----------------------|-----------|
| 1,4-DCQA<br>(Cynarin)     | hOAT1                               | 6.03 μmol·L <sup>−1</sup>          | Competitive          | [9]       |
| 3,5-diCQA                 | α-Glucosidase                       | 157.13 ± 6.82<br>μg/mL             | -                    | [17]      |
| 3,4-diCQA                 | α-Glucosidase                       | 241.80 μg/ml<br>(EC50)             | -                    | [16]      |
| 3,4-diCQA<br>methyl ester | α-Amylase                           | Substantial inhibition             | -                    | [17]      |
| DCQA<br>derivatives       | Aldo-keto<br>reductase<br>(AKR1B10) | 1.24-2.29 μΜ                       | -                    | [19]      |
| 3,4-diCQA                 | Tyrosinase (cell-free)              | High inhibition<br>(~35% at 25 μM) | -                    | [18]      |
| 4,5-diCQA                 | Tyrosinase (cell-<br>free)          | High inhibition<br>(~35% at 25 μM) | -                    | [18]      |

## **Experimental Protocol: hOAT1 Uptake Inhibition Assay**

- Cell Line: A stable cell line expressing the human OAT1 transporter (e.g., HEK293-hOAT1) is used.
- Substrate: A known fluorescent or radiolabeled substrate of hOAT1 (e.g., paraaminohippurate, PAH) is used.
- Inhibition Assay: The cells are incubated with the substrate in the presence and absence of various concentrations of the inhibitor (1,4-DCQA).
- Uptake Measurement: After a defined incubation period, the uptake of the substrate into the cells is stopped (e.g., by washing with ice-cold buffer). The amount of substrate inside the cells is then quantified (by fluorescence or scintillation counting).



 Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of substrate uptake versus the inhibitor concentration. The nature of inhibition (e.g., competitive) can be determined through kinetic studies (e.g., Lineweaver-Burk plots).

#### **Cardiovascular Protective Effects**

A related compound, 3-Caffeoyl-4-dicaffeoylquinic acid (CDCQ), has been shown to promote cardiovascular health by enhancing the production of nitric oxide (NO) in endothelial cells.[20] NO is a critical signaling molecule for vasodilation and maintaining vascular homeostasis.

#### **Mechanism of Action**

CDCQ increases intracellular calcium (Ca<sup>2+</sup>) levels, which triggers a signaling cascade involving several kinases.[20] This leads to the phosphorylation and activation of Protein Kinase A (PKA), Ca<sup>2+</sup>/calmodulin-dependent protein kinase II (CaMKII), Ca<sup>2+</sup>/calmodulin-dependent protein kinase kinase  $\beta$  (CaMKK $\beta$ ), and AMP-activated protein kinase (AMPK).[20] These kinases, in turn, phosphorylate endothelial nitric oxide synthase (eNOS) at its activating site (Ser1177), leading to increased NO production.[20]

### **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: eNOS activation pathway by a dicaffeoylquinic acid.



#### Conclusion

**1,4-Dicaffeoylquinic acid**, along with its isomers, presents a compelling profile of biological activities with significant therapeutic potential. Its well-documented anti-inflammatory, antiviral, and antioxidant properties are rooted in its ability to modulate critical cellular signaling pathways such as NF-κB, MAPK, and Nrf2. Furthermore, its capacity to inhibit key enzymes and transporters highlights its potential for development into targeted therapies for a range of conditions, including viral infections, inflammatory disorders, diabetes, and cardiovascular disease. The detailed experimental protocols and quantitative data summarized in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the pharmacological benefits of this promising natural compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ohsu.edu [ohsu.edu]
- 2. Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 9. 1,4-Dicaffeoylquinic acid | CAS:1182-34-9 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. 1,4-Dicaffeoylquinic acid | HIV Protease | TargetMol [targetmol.com]
- 11. 3,4-Dicaffeoylquinic Acid, a Major Constituent of Brazilian Propolis, Increases TRAIL Expression and Extends the Lifetimes of Mice Infected with the Influenza A Virus PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. archivepp.com [archivepp.com]
- 14. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A
   Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression [mdpi.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L. Leaves against Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism underlying inhibitory effect of six dicaffeoylquinic acid isomers on melanogenesis and the computational molecular modeling studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibitory effects of dicaffeoylquinic acids from Artemisia dubia on aldo-keto reductase family 1b10 | Semantic Scholar [semanticscholar.org]
- 20. Effect of 3-caffeoyl, 4-dihydrocaffeoylquinic acid from Salicornia herbacea on endothelial nitric oxide synthase activation via calcium signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [known biological activities of 1,4-Dicaffeoylquinic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190988#known-biological-activities-of-1-4-dicaffeoylquinic-acid]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com